molecular formula C13H20BNO2 B1425692 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1313737-75-5

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1425692
CAS No.: 1313737-75-5
M. Wt: 233.12 g/mol
InChI Key: PIRJBWDBULRMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid: is an organic compound with the molecular formula C13H20BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Chemistry: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is used in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules. This compound serves as a key intermediate in the formation of carbon-carbon bonds, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their properties, such as increasing their stability or bioavailability.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit certain enzymes, making them useful in the treatment of diseases such as cancer and diabetes.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for various applications, from electronics to coatings.

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine moiety.

    4-Methylphenylboronic acid: Similar structure but without the piperidine group, leading to different reactivity and applications.

    2-(Piperidin-1-ylmethyl)phenylboronic acid: Similar structure but without the methyl group on the piperidine ring.

Uniqueness: 2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the piperidine and boronic acid groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler counterparts.

Properties

IUPAC Name

[2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14(16)17/h2-5,11,16-17H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRJBWDBULRMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-((4-Methylpiperidin-1-yl)methyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.